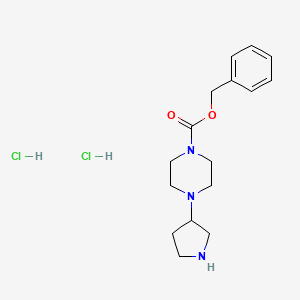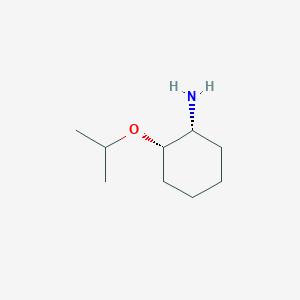
Trifluoro-(4-morpholin-3-ylphenoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro-(4-morpholin-3-ylphenoxy)methane: is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-(4-morpholin-3-ylphenoxy)methane typically involves the reaction of 4-(trifluoromethoxy)phenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions: Trifluoro-(4-morpholin-3-ylphenoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, Trifluoro-(4-morpholin-3-ylphenoxy)methane is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Trifluoro-(4-morpholin-3-ylphenoxy)methane involves its interaction with specific molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These features contribute to its overall biological activity and effectiveness in various applications .
Comparison with Similar Compounds
- 3-(4-(trifluoromethoxy)phenyl)morpholine
- Morpholine, 3-[4-(trifluoromethoxy)phenyl]-
Comparison: Trifluoro-(4-morpholin-3-ylphenoxy)methane stands out due to its unique combination of trifluoromethoxy and morpholine groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its enhanced stability, solubility, and potential bioactivity make it a valuable compound in various fields .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 |
InChI Key |
HBXMNLJLIGPTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)



![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)

![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)

